molecular formula C23H19N3O3 B3009177 2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide CAS No. 1021106-17-1

2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide

Cat. No. B3009177
CAS RN: 1021106-17-1
M. Wt: 385.423
InChI Key: NIOSCQHCAQECGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide, also known as DPH, is a compound that has been widely studied for its potential use in scientific research. DPH is a derivative of the benzamide class of compounds, which have been shown to have a range of biological activities. In

Scientific Research Applications

Luminescent Properties and Stimuli-Responsive Behavior

Compounds related to naphthyridine derivatives, such as those studied by Srivastava et al. (2017), have shown significant luminescent properties and stimuli-responsive behavior. The researchers synthesized pyridyl substituted benzamides which exhibited aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties, including mechanochromism. These findings suggest potential applications in optical materials, sensors, and smart materials that respond to environmental changes (Srivastava et al., 2017).

Anticancer Evaluation

Salahuddin et al. (2014) synthesized naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl derivatives and evaluated their anticancer properties. The study identified compounds with moderate activity against breast cancer cell lines, suggesting that similar naphthyridine derivatives might have applications in developing anticancer agents (Salahuddin et al., 2014).

Photoinduced Oxidation and Synthesis

Golec et al. (2019) explored the photoinduced oxidation of an indole derivative related to naphthyridine, leading to the synthesis of molecules with a benzoxazinone structure. This study points to applications in synthetic chemistry where light-induced reactions facilitate the creation of complex organic molecules (Golec et al., 2019).

Mechanism of Action

The mechanism of action of naphthyridines can vary depending on their structure and the biological system they interact with. Some naphthyridine alkaloids have displayed multiple activities, including anti-infectious, anticancer, neurological, psychotropic, affecting the cardiovascular system, and immune response .

Future Directions

Naphthyridines, due to their wide range of biological activity, make them a fascinating object of research with prospects for use in therapeutic purposes . Their synthesis, especially using eco-friendly methods, is an active area of research .

properties

IUPAC Name

2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-28-17-10-11-18(20(14-17)29-2)23(27)26-22-19(15-7-4-3-5-8-15)13-16-9-6-12-24-21(16)25-22/h3-14H,1-2H3,(H,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOSCQHCAQECGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.